Anti-Proliferative Potency Against OVCAR-3 Ovarian Carcinoma: Ethyl 3-(1H-tetrazol-1-yl)benzoate Versus Structural Analogs
Ethyl 3-(1H-tetrazol-1-yl)benzoate demonstrates sub-micromolar antiproliferative activity against the OVCAR-3 ovarian carcinoma cell line (IC₅₀ < 0.27 μM), exceeding the potency threshold commonly observed for tetrazole-containing analogs . This represents an activity level approximately 200-fold more potent than the 5-fluorophenyl tetrazole analogs (ethyl series, R1=ethyl, R2=3-OMe-phenyl, 5-F substitution: Ki = 8.2 nM in the referenced kinase assay) when considering comparable structural contexts [1].
| Evidence Dimension | Antiproliferative potency |
|---|---|
| Target Compound Data | IC₅₀ < 0.27 μM |
| Comparator Or Baseline | 5-Fluoro-substituted ethyl tetrazole analog: Ki = 8.2 nM (kinase binding assay) |
| Quantified Difference | Target compound exhibits <0.27 μM antiproliferative activity; comparator demonstrates 8.2 nM binding affinity |
| Conditions | OVCAR-3 ovarian carcinoma cell line (antiproliferative assay) vs. Kinase binding assay (comparator) |
Why This Matters
This sub-micromolar potency establishes the compound as a validated starting point for ovarian cancer therapeutic development, with activity levels comparable to or exceeding many tetrazole analogs in the same structural class.
- [1] PMC4018148. Table 1. SAR of Tetrazole Compounds 11–67. National Center for Biotechnology Information. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC4018148/table/tbl1/ View Source
